molecular formula C39H53N5O6Si B14886183 (9H-Fluoren-9-yl)methyl ((R)-1-(((R)-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate

(9H-Fluoren-9-yl)methyl ((R)-1-(((R)-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate

Cat. No.: B14886183
M. Wt: 716.0 g/mol
InChI Key: LHOVNDTUHPWXBU-KKLWWLSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(9H-Fluoren-9-yl)methyl (®-1-((®-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its intricate structure, which includes multiple functional groups such as carbamates, ureas, and silyl ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (®-1-((®-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the fluorenylmethyl group, followed by the introduction of the tert-butyldimethylsilyl-protected phenylamine. Subsequent steps involve the formation of the urea and carbamate linkages under controlled conditions, such as the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (®-1-((®-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

Chemistry

In chemistry, (9H-Fluoren-9-yl)methyl (®-1-((®-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for versatile reactivity, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable carbamate and urea linkages makes it useful for probing the activity of various enzymes and understanding their mechanisms of action.

Medicine

In medicine, (9H-Fluoren-9-yl)methyl (®-1-((®-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate has potential applications as a drug candidate or a drug delivery agent. Its complex structure allows for targeted interactions with biological molecules, which could be harnessed for therapeutic purposes.

Industry

In industry, this compound can be used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (®-1-((®-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets. The compound’s functional groups allow it to form covalent bonds with proteins and enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, which are the basis for its effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (9H-Fluoren-9-yl)methyl (®-1-((®-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate
  • (9H-Fluoren-9-yl)methyl (®-1-((®-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate

Uniqueness

The uniqueness of (9H-Fluoren-9-yl)methyl (®-1-((®-1-((4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate lies in its combination of functional groups, which provide a wide range of reactivity and potential applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a versatile tool in scientific research and industrial applications.

Properties

Molecular Formula

C39H53N5O6Si

Molecular Weight

716.0 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-1-[[(2R)-1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C39H53N5O6Si/c1-25(2)34(44-38(48)49-24-32-30-15-10-8-13-28(30)29-14-9-11-16-31(29)32)36(46)43-33(17-12-22-41-37(40)47)35(45)42-27-20-18-26(19-21-27)23-50-51(6,7)39(3,4)5/h8-11,13-16,18-21,25,32-34H,12,17,22-24H2,1-7H3,(H,42,45)(H,43,46)(H,44,48)(H3,40,41,47)/t33-,34-/m1/s1

InChI Key

LHOVNDTUHPWXBU-KKLWWLSJSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.